molecular formula C37H45Cl4N5O2 B13852241 Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole CAS No. 1352492-04-6

Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole

Cat. No.: B13852241
CAS No.: 1352492-04-6
M. Wt: 733.6 g/mol
InChI Key: MDVSDUMHMWHQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole is a compound belonging to the phenylpiperazine family. It is an antipsychotic drug used primarily for the treatment of schizophrenia and other mood disorders . The compound is characterized by its unique structure, which includes a piperazine ring substituted by a butyl group and a 2,3-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole involves several steps. One common method includes the reaction of piperazine with 2,3-dichlorophenyl chloride under basic conditions to form 2,3-dichlorophenylpiperazine . This intermediate is then reacted with butyl bromide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole is unique due to its specific receptor activity profile, which provides a balance between dopamine and serotonin modulation. This makes it particularly effective in treating a range of mood disorders with fewer side effects compared to other antipsychotics .

Properties

CAS No.

1352492-04-6

Molecular Formula

C37H45Cl4N5O2

Molecular Weight

733.6 g/mol

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C37H45Cl4N5O2/c38-30-7-5-9-32(36(30)40)44-22-18-42(19-23-44)15-1-2-17-46-34-27-29(13-11-28(34)12-14-35(46)47)48-26-4-3-16-43-20-24-45(25-21-43)33-10-6-8-31(39)37(33)41/h5-11,13,27H,1-4,12,14-26H2

InChI Key

MDVSDUMHMWHQRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)CCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.